molecular formula C17H29NO3 B14554269 Phenylcarbamic acid;4-propylheptan-1-ol CAS No. 62084-86-0

Phenylcarbamic acid;4-propylheptan-1-ol

Cat. No.: B14554269
CAS No.: 62084-86-0
M. Wt: 295.4 g/mol
InChI Key: GNGFTIBXTCYGDK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylcarbamic acid;4-propylheptan-1-ol typically involves the reaction of phenyl isocyanate with 4-propylheptan-1-ol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

Phenyl isocyanate+4-propylheptan-1-olPhenylcarbamic acid;4-propylheptan-1-ol\text{Phenyl isocyanate} + \text{4-propylheptan-1-ol} \rightarrow \text{this compound} Phenyl isocyanate+4-propylheptan-1-ol→Phenylcarbamic acid;4-propylheptan-1-ol

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenylcarbamic acid;4-propylheptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group in the compound can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenylcarbamate group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohol derivatives.

Scientific Research Applications

Phenylcarbamic acid;4-propylheptan-1-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenylcarbamic acid;4-propylheptan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular pathways. The exact mechanism can vary depending on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Phenylcarbamic acid derivatives: These compounds share the phenylcarbamate group and may have similar chemical properties.

    4-Propylheptan-1-ol derivatives: Compounds with similar alkyl chains and alcohol groups.

Uniqueness

Phenylcarbamic acid;4-propylheptan-1-ol is unique due to its specific combination of the phenylcarbamate group and the 4-propylheptan-1-ol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62084-86-0

Molecular Formula

C17H29NO3

Molecular Weight

295.4 g/mol

IUPAC Name

phenylcarbamic acid;4-propylheptan-1-ol

InChI

InChI=1S/C10H22O.C7H7NO2/c1-3-6-10(7-4-2)8-5-9-11;9-7(10)8-6-4-2-1-3-5-6/h10-11H,3-9H2,1-2H3;1-5,8H,(H,9,10)

InChI Key

GNGFTIBXTCYGDK-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)CCCO.C1=CC=C(C=C1)NC(=O)O

Origin of Product

United States

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